
5-Tppq
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Overview
Description
5-Tppq is a complex organic compound that combines the structural features of quinoline and porphyrin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tppq typically involves a multi-step process. One common approach is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by the treatment of intermediates with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Tppq can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, chloroform, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
5-Tppq has several scientific research applications:
Medicinal Chemistry: It has potential as an antimalarial agent due to the presence of the quinoline moiety.
Photodynamic Therapy: The porphyrin component makes it suitable for use in photodynamic therapy for cancer treatment.
Materials Science: It can be used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 5-Tppq involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its function, while the porphyrin component can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Porphyrin Derivatives: Compounds like hematoporphyrin and protoporphyrin IX, used in photodynamic therapy.
Uniqueness
5-Tppq is unique due to its dual functionality, combining the properties of both quinoline and porphyrin derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Tppq, and how can purity be optimized in laboratory settings?
- Methodological Answer :
- Begin with literature review to identify existing protocols (e.g., solvothermal, Suzuki coupling) and compare yields .
- Optimize purity via recrystallization (solvent selection based on polarity) or column chromatography (gradient elution testing) .
- Validate purity using HPLC (≥95% threshold) and elemental analysis (C, H, N quantification) .
- Key Considerations : Document reaction conditions (temperature, catalyst ratios) meticulously to ensure reproducibility .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer :
- Use FT-IR for functional group identification (e.g., C-N stretches at ~1600 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation .
- Resolve spectral discrepancies by cross-referencing with computational simulations (DFT for NMR chemical shifts) or repeating experiments under controlled humidity/temperature .
Q. How to design a controlled experiment to assess this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Variables : Test pH (2–12), temperature (25–80°C), and UV exposure (0–48 hrs) while controlling oxygen levels .
- Replication : Perform triplicate trials and use ANOVA to assess significance of degradation rates .
- Analytical Tools : Monitor stability via UV-Vis (absorbance shifts) and mass spectrometry (fragmentation patterns) .
Advanced Research Questions
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound across studies?
- Methodological Answer :
- Conduct systematic meta-analysis : Tabulate data from ≥10 studies, noting experimental conditions (solvent purity, instrument calibration) .
- Use statistical tools (e.g., Tukey’s HSD test) to identify outliers and correlate discrepancies with methodological variations (e.g., sonication time in solubility tests) .
- Propose standardized testing protocols (e.g., ICH guidelines for solubility assays) to minimize variability .
Q. What advanced computational methods are suitable for modeling this compound’s electronic structure and interaction mechanisms?
- Methodological Answer :
- Apply DFT (B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and charge distribution .
- Perform MD simulations (AMBER force field) to study solvent interactions or protein-binding kinetics .
- Validate models by comparing with experimental XRD data (crystallographic density vs. simulated lattice parameters) .
Q. How to integrate this compound into multi-component systems (e.g., MOFs, polymer composites) while monitoring interfacial interactions?
- Methodological Answer :
- Use in-situ XRD/TGA to track structural changes during composite synthesis (e.g., thermal stability thresholds) .
- Employ XPS or EDS mapping to confirm homogeneous dispersion and interfacial bonding (e.g., N-metal coordination) .
- Design control experiments with incremental this compound loading (0.1–5 wt%) to isolate contribution to system performance .
Q. Methodological Frameworks
Q. How to identify gaps in this compound literature and formulate novel research questions?
- Methodological Answer :
- Conduct bibliometric analysis using tools like VOSviewer to map keyword clusters (e.g., underrepresented areas like in vivo toxicity) .
- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine questions, e.g., “Does this compound (Intervention) inhibit Protein X (Outcome) more effectively than analogs (Comparison) in in vitro models (Population) within 24h (Time)?” .
Q. What strategies ensure reproducibility in this compound research?
- Methodological Answer :
- Documentation : Share detailed synthetic protocols (e.g., exact stirring rates, drying times) in supplementary materials .
- Open Data : Deposit raw spectra, chromatograms, and crystallographic files in repositories (e.g., Cambridge Structural Database) .
- Collaborative Validation : Partner with independent labs to replicate key findings (e.g., catalytic activity assays) .
Q. Data Analysis and Reporting
Q. How to statistically analyze contradictory bioactivity data for this compound in pharmacological studies?
- Methodological Answer :
- Apply meta-regression to assess covariates (e.g., cell line type, dosage intervals) influencing IC₅₀ variability .
- Use Bland-Altman plots to evaluate agreement between assays (e.g., MTT vs. ATP luminescence) .
- Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize significance .
Q. What ethical guidelines govern this compound research involving animal or human models?
Properties
CAS No. |
130170-25-1 |
---|---|
Molecular Formula |
C60H48ClN7O |
Molecular Weight |
918.5 g/mol |
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide |
InChI |
InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69) |
InChI Key |
HVKNBFFFOAWHFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
Synonyms |
5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine 5-TPPQ |
Origin of Product |
United States |
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